2,7-Diamino-4-oxo-5-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
2,7-Diamino-4-oxo-5-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diamino-4-oxo-5-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with appropriate reagents under reflux conditions in the presence of a chlorinating agent such as POCl3 . The reaction is usually carried out in an acidic medium, such as acetic acid, and requires heating to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-4-oxo-5-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2,7-Diamino-4-oxo-5-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Industry: The compound’s derivatives are explored for use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,7-Diamino-4-oxo-5-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting essential biological processes. This inhibition can lead to the suppression of cancer cell proliferation and the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-5-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives: These compounds are also studied for their antiviral and anticancer properties.
Uniqueness
2,7-Diamino-4-oxo-5-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C14H10N6O |
---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
2,7-diamino-4-oxo-5-phenyl-3H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H10N6O/c15-6-8-9(7-4-2-1-3-5-7)10-12(18-11(8)16)19-14(17)20-13(10)21/h1-5H,(H5,16,17,18,19,20,21) |
InChI Key |
RLGULQCHTNVCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=O)NC(=N3)N)N)C#N |
Origin of Product |
United States |
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